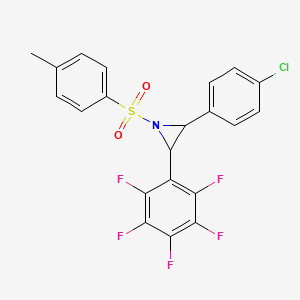
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a perfluorophenyl group, and a tosylaziridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-chlorophenyl and perfluorophenyl precursors with tosylaziridine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of chlorophenyl and perfluorophenyl oxides.
Reduction: Formation of reduced aziridine derivatives.
Substitution: Formation of substituted aziridine compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with specific molecular targets and pathways. The compound’s aziridine moiety is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-aziridine: Lacks the tosyl group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-tosylaziridine: Contains a trifluoromethyl group instead of a perfluorophenyl group, leading to variations in chemical properties and biological activity.
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-mesylaziridine:
Uniqueness
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both chlorophenyl and perfluorophenyl groups, which impart distinct chemical and physical properties. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propiedades
Número CAS |
861437-16-3 |
|---|---|
Fórmula molecular |
C21H13ClF5NO2S |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13ClF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3 |
Clave InChI |
NQTNBECHNRLMLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



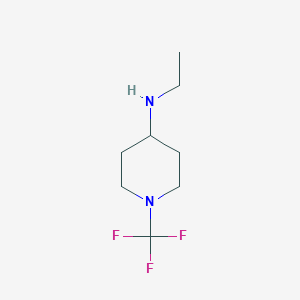
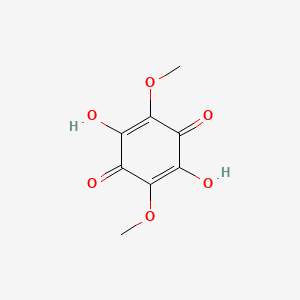
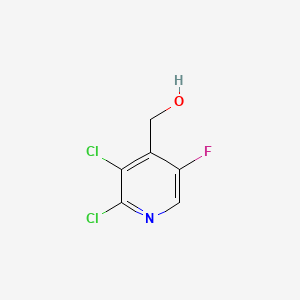
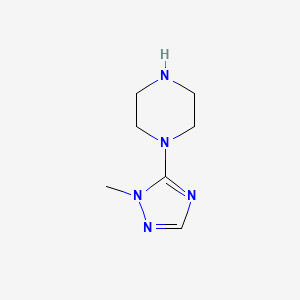
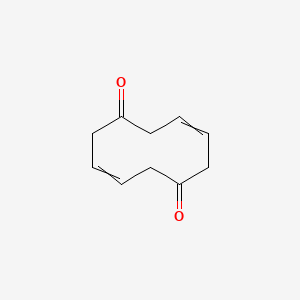
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
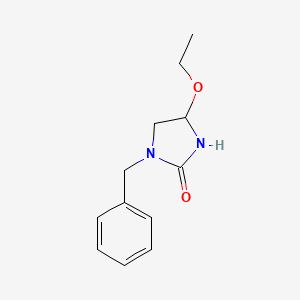

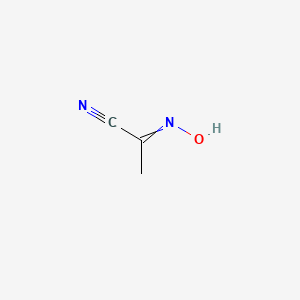

![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
